

Spectral Analysis of 2-Fluoro-3-iodopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-3-iodopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the versatile heterocyclic compound, **2-fluoro-3-iodopyridine**. Due to the limited availability of public experimental spectra, this document presents predicted spectral data based on established computational models, alongside general experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in pharmaceutical and agrochemical research.

Compound Overview

2-Fluoro-3-iodopyridine is a halogenated pyridine derivative with significant applications as a building block in organic synthesis.^[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the pyridine ring, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and other functional molecules.

Table 1: Physicochemical Properties of **2-Fluoro-3-iodopyridine**

Property	Value
CAS Number	113975-22-7
Molecular Formula	C ₅ H ₃ FIN
Molecular Weight	222.99 g/mol
Appearance	White to light yellow crystalline solid
Melting Point	44-48 °C

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Predicted NMR data was generated using computational algorithms. The solvent for these predictions is deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for **2-Fluoro-3-iodopyridine** in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant(s) (J) Hz	Assignment
~8.15	ddd	J(H,H) ≈ 4.8, J(H,F) ≈ 1.5, J(H,H) ≈ 1.0	H-6
~7.95	ddd	J(H,H) ≈ 8.0, J(H,H) ≈ 7.5, J(H,F) ≈ 5.0	H-4
~7.10	ddd	J(H,H) ≈ 7.5, J(H,H) ≈ 4.8, J(H,F) ≈ 1.0	H-5

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data for **2-Fluoro-3-iodopyridine** in CDCl₃

Chemical Shift (δ) ppm	Coupling Constant(s) (J) Hz	Assignment
~163.5	$J(\text{C},\text{F}) \approx 240$	C-2
~152.0	$J(\text{C},\text{F}) \approx 5$	C-6
~148.0	$J(\text{C},\text{F}) \approx 15$	C-4
~121.0	$J(\text{C},\text{F}) \approx 5$	C-5
~95.0	$J(\text{C},\text{F}) \approx 30$	C-3

Expected Infrared (IR) Spectroscopy Data

The following table outlines the expected characteristic infrared absorption bands for **2-fluoro-3-iodopyridine** based on its functional groups.

Table 4: Expected IR Absorption Bands for **2-Fluoro-3-iodopyridine**

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	C-H stretching (aromatic)
1600-1450	Medium to Strong	C=C and C=N stretching (aromatic ring)
1250-1000	Strong	C-F stretching
850-750	Strong	C-H out-of-plane bending
< 600	Medium	C-I stretching

Expected Mass Spectrometry (MS) Data

Electron impact ionization of **2-fluoro-3-iodopyridine** is expected to yield a molecular ion peak and several characteristic fragment ions.

Table 5: Expected Mass Spectrometry Fragmentation Data for **2-Fluoro-3-iodopyridine**

m/z	Relative Intensity	Assignment
223	High	[M] ⁺ (Molecular ion)
127	Medium	[I] ⁺
96	Medium	[M - I] ⁺
78	Medium	[C ₅ H ₄ N] ⁺ (Pyridine radical cation)
69	Medium	[M - I - HCN] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-fluoro-3-iodopyridine** in about 0.7 mL of deuterated chloroform (CDCl₃).
- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Acquire spectra on a 300 MHz or higher field NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to obtain optimal resolution.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

- Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **2-fluoro-3-iodopyridine** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The spectrum is usually recorded in the 4000-400 cm^{-1} range.

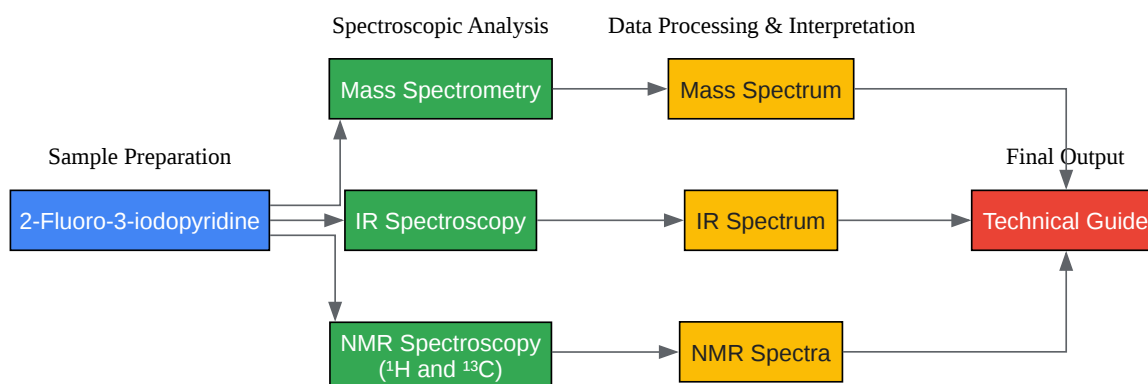
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

- Instrument Setup:
 - Use a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Set the ionization energy to a standard value of 70 eV.
 - Scan a mass range appropriate for the compound, for example, m/z 40-300.
 - The data is acquired as a mass-to-charge ratio (m/z) versus relative abundance.

Visualizations

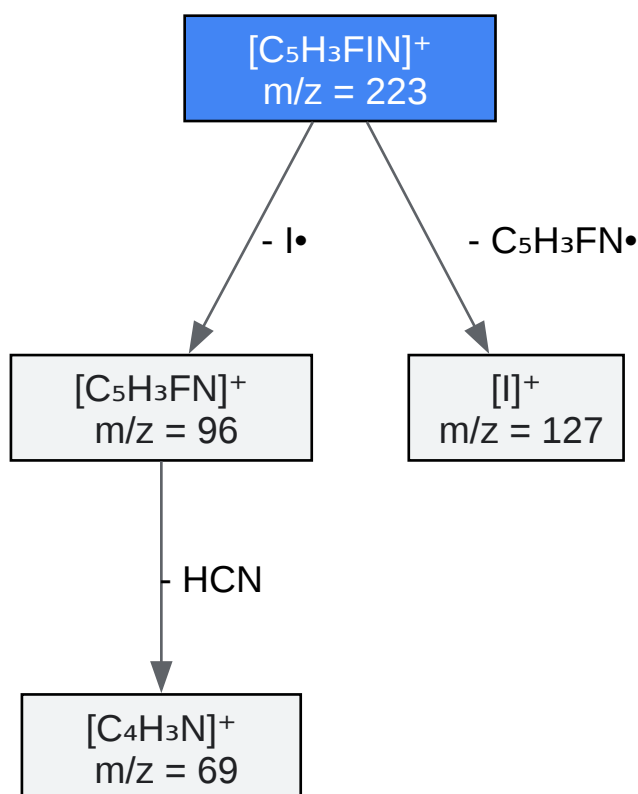
Experimental Workflow



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Caption: Experimental workflow for spectral analysis.

Mass Spectrometry Fragmentation Pathway



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Caption: Plausible MS fragmentation of **2-Fluoro-3-iodopyridine**.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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